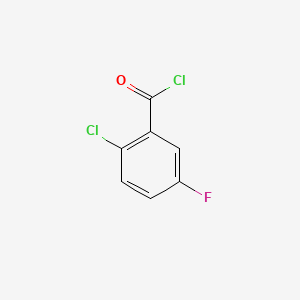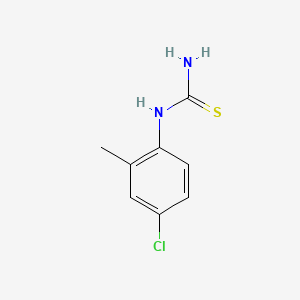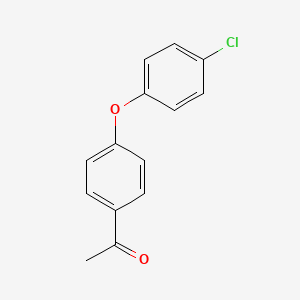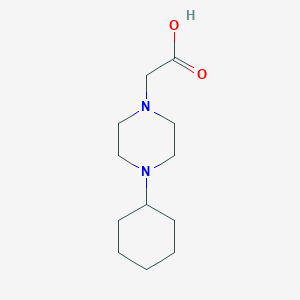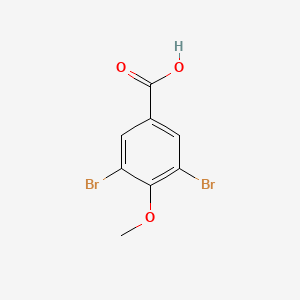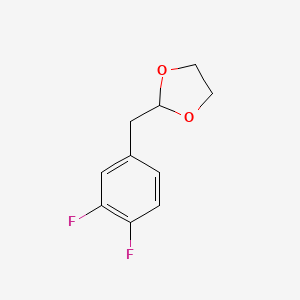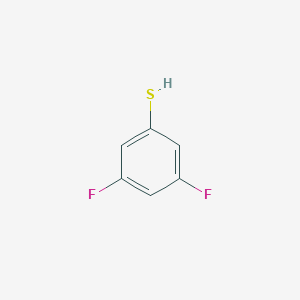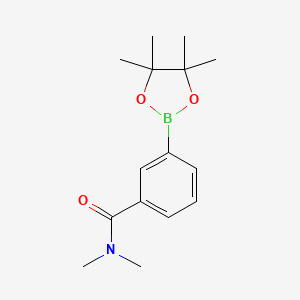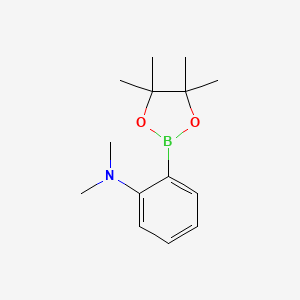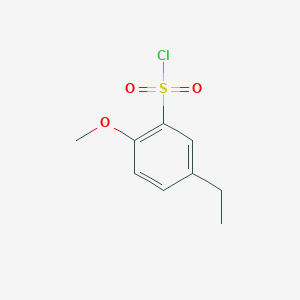![molecular formula C5H10ClNO4 B1363659 2-[(Carboxymethyl)amino]propanoic acid hydrochloride CAS No. 33012-75-8](/img/structure/B1363659.png)
2-[(Carboxymethyl)amino]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(Carboxymethyl)amino]propanoic acid hydrochloride” is a biochemical used for proteomics research . It is also known as N-(carboxymethyl)alanine hydrochloride .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H10ClNO4 . The InChI code is 1S/C5H9NO4.ClH/c1-3(5(9)10)6-2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It has a molecular weight of 183.59 . The melting point is between 238 - 240 degrees Celsius . The boiling point is 347.4ºC at 760mmHg .科学的研究の応用
Corrosion Inhibition : Novel amino acids-based corrosion inhibitors, including derivatives of 2-[(Carboxymethyl)amino]propanoic acid, have been synthesized and studied for their effectiveness in preventing mild steel corrosion. These inhibitors show high inhibition efficiency and are considered environmentally friendly alternatives (Srivastava et al., 2017).
Fluorescence Derivatisation : Derivatives of this compound have been used in fluorescence derivatisation of amino acids. These derivatives exhibit strong fluorescence, making them useful in biological assays (Frade et al., 2007).
Optical Resolution : The optical resolution process of amino acids, including 2-[(Carboxymethyl)amino]propanoic acid hydrochloride derivatives, has been studied for the synthesis of optically active compounds. This process is significant in the pharmaceutical and chemical industries (Shiraiwa et al., 1998).
Synthesis of Non-Natural Diamino Acids : These compounds have been used in the synthesis of non-natural diamino acids, which have applications in peptide and protein research (Bolognese et al., 2006).
Pharmacological Studies : Derivatives of 2-[(Carboxymethyl)amino]propanoic acid have been studied for their pharmacological properties, particularly in relation to their effects on NMDA receptors, which are significant in neurological research (Gu et al., 1998).
Polymer Modification : In the field of materials science, these compounds have been used to modify polymers, enhancing properties such as swelling and thermal stability, which are important for medical applications (Aly & El-Mohdy, 2015).
Chelating Agents : Alterations of amino acids, including 2-[(Carboxymethyl)amino]propanoic acid, have led to the creation of new families of chelating agents, which are useful in chemical and environmental applications (Dobosz et al., 1998).
作用機序
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, keeping people away from and upwind of spill/leak .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(Carboxymethyl)amino]propanoic acid hydrochloride involves the reaction of glycine with chloroacetic acid followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "Glycine", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Glycine is reacted with chloroacetic acid in the presence of sodium hydroxide to form 2-(chloromethyl)aminoacetic acid.", "Step 2: The intermediate product is then hydrolyzed with water to form 2-[(Carboxymethyl)amino]acetic acid.", "Step 3: The final product is obtained by acidifying the solution with hydrochloric acid to form 2-[(Carboxymethyl)amino]propanoic acid hydrochloride." ] } | |
| 33012-75-8 | |
分子式 |
C5H10ClNO4 |
分子量 |
183.59 g/mol |
IUPAC名 |
(2S)-2-(carboxymethylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO4.ClH/c1-3(5(9)10)6-2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H/t3-;/m0./s1 |
InChIキー |
PVDGVDGXRJRMOH-DFWYDOINSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NCC(=O)O.Cl |
SMILES |
CC(C(=O)O)NCC(=O)O.Cl |
正規SMILES |
CC(C(=O)O)NCC(=O)O.Cl |
配列 |
A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


